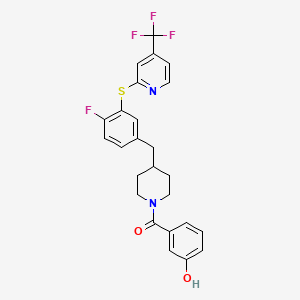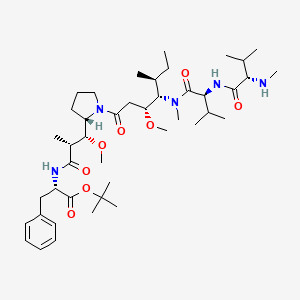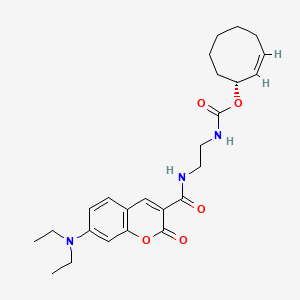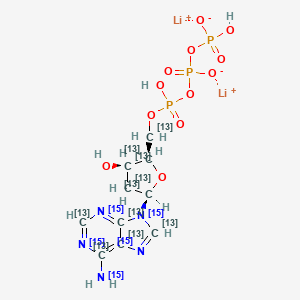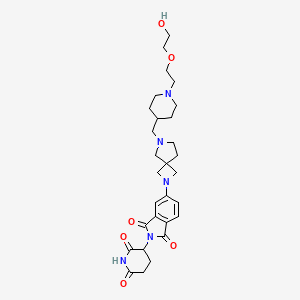
E3 ligase Ligand-Linker Conjugate 36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 36 is a heterobifunctional molecule used in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation . This approach has revolutionized drug development by enabling the targeted degradation of disease-relevant proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker . The synthetic route may include the following steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The linker is attached to the ligand through a series of chemical reactions, such as amide bond formation or click chemistry.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve consistent product quality .
化学反应分析
Types of Reactions
E3 ligase Ligand-Linker Conjugate 36 undergoes various chemical reactions, including:
Ubiquitination: The conjugate facilitates the ubiquitination of target proteins by bringing them into proximity with E3 ligases.
Proteasomal Degradation: The ubiquitinated proteins are subsequently degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Such as copper(I) iodide for click chemistry reactions.
Protecting Groups: To protect functional groups during synthesis.
Major Products
The major products formed from the reactions involving this compound are ubiquitinated target proteins, which are subsequently degraded by the proteasome .
科学研究应用
E3 ligase Ligand-Linker Conjugate 36 has a wide range of scientific research applications, including:
作用机制
E3 ligase Ligand-Linker Conjugate 36 exerts its effects by forming a ternary complex with the target protein and the E3 ligase . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis and regulation .
相似化合物的比较
E3 ligase Ligand-Linker Conjugate 36 is unique in its ability to induce targeted protein degradation through the formation of a ternary complex with the target protein and the E3 ligase . Similar compounds include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase.
Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase.
These compounds differ in their choice of E3 ligase and the specific ligands used, which can affect their efficacy and specificity .
属性
分子式 |
C29H39N5O6 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[7-[[1-[2-(2-hydroxyethoxy)ethyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H39N5O6/c35-12-14-40-13-11-31-8-5-20(6-9-31)16-32-10-7-29(17-32)18-33(19-29)21-1-2-22-23(15-21)28(39)34(27(22)38)24-3-4-25(36)30-26(24)37/h1-2,15,20,24,35H,3-14,16-19H2,(H,30,36,37) |
InChI 键 |
NSAULHPDVMNQIH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC5(C4)CCN(C5)CC6CCN(CC6)CCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


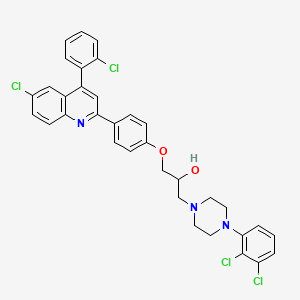

![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
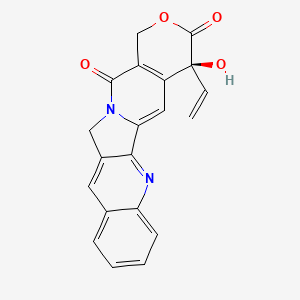

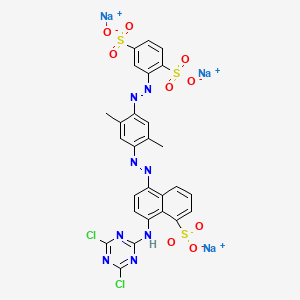
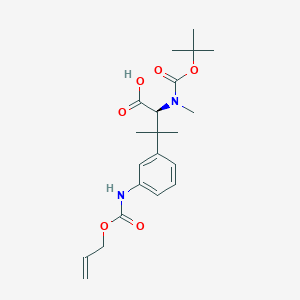

![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
